8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Introduction to 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Spirocyclic compounds, characterized by two rings sharing a single atom (the spiro atom), occupy a unique niche in heterocyclic chemistry due to their conformational rigidity and diverse bioactivity. The title compound exemplifies this class, integrating a benzyl group, a phenyl substituent, and a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. While direct pharmacological data for this specific molecule remain limited, its structural kinship to kinase inhibitors and cytotoxic agents underscores its investigative value.
Chemical Nomenclature and Synonyms
The systematic IUPAC name This compound delineates its substituents and spirocyclic framework. Key synonyms and registry identifiers include:
| Synonym/Identifier | Source |
|---|---|
| 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | PubChem CID 70419 |
| 28936-94-9 (base structure analog) | PubChem CID 98811 |
| BRN 0754194 | PubChem CID 98811 |
The compound’s nomenclature reflects its substitution pattern:
Molecular Formula and Weight
Based on structural analogs, the molecular formula is inferred as C₂₀H₂₀N₃O₂ , with a calculated molecular weight of 334.4 g/mol . Comparative data for related compounds include:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | C₁₄H₁₇N₃O₂ | 259.3 |
| 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | C₂₀H₂₃N₃O | 321.4 |
The addition of a phenyl group and replacement of a ketone with a dione moiety account for the differences in mass and oxidation state.
Structural Overview and Spirocyclic Framework
The molecule’s architecture comprises:
- Spiro Core : A bicyclic system where a 4-membered ring (positions 1–4) and a 5-membered ring (positions 5–9) share the spiro carbon at position 1.
- Heteroatoms : Three nitrogen atoms at positions 1, 3, and 8, with two ketone groups at positions 2 and 4.
- Substituents :
- A benzyl group at position 8 (N-linked).
- A phenyl group at position 1 (C-linked).
Key Structural Features :
Classification within Heterocyclic and Spiro Compounds
This compound belongs to two overlapping categories:
Heterocyclic Compounds
- Triazaspiro Systems : Characterized by three nitrogen atoms distributed across two fused rings. Such systems are prevalent in kinase inhibitors and anticancer agents.
- Dione Derivatives : The 2,4-dione moiety is analogous to bioactive natural products like the tylophorine alkaloids, which inhibit Aurora kinases.
Spiro Compounds
Properties
IUPAC Name |
8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-18-20(23(19(25)21-18)17-9-5-2-6-10-17)11-13-22(14-12-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUZKHOUCKGFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The foundational step in synthesizing the spirohydantoin core involves cyclocondensation of a substituted piperidine precursor with formamide. For 8-benzyl-1-phenyl derivatives, the starting material is typically 1-benzyl-4-carbamoyl-4-N-(phenylamino)piperidine , which undergoes intramolecular cyclization upon heating with formamide. The reaction proceeds via nucleophilic attack of the carbamoyl nitrogen on the adjacent carbonyl carbon, followed by dehydration to form the 2,4-dione ring.
Key Reaction Parameters:
-
Temperature: Reflux conditions (100–120°C)
-
Solvent: Formamide (neat) or toluene/formamide mixtures
-
Duration: 16–24 hours
Case Study: Formamide-Mediated Cyclization
In a representative protocol (Example V,), 15 g of 1-benzyl-4-carbamoyl-4-N-(phenylamino)piperidine was refluxed with 34.5 g formamide for 2 hours. The mixture was quenched with water, alkalinized with ammonia, and extracted with chloroform. Evaporation yielded a crude product, which was recrystallized from ethyl acetate to afford the spirocyclic intermediate 1-phenyl-4-oxo-8-benzyl-1,3,8-triazaspiro[4.5]decane in 68% yield.
Table 1: Cyclocondensation Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes ring closure |
| Formamide Ratio | 2:1 (v/w) | Prevents side reactions |
| Reaction Time | 2–4 hours | Balances completion vs. degradation |
Alkylation for Benzyl and Phenyl Substituents
Introducing the Benzyl Group
The 8-benzyl substituent is introduced via alkylation of a secondary amine intermediate. In Example XVIII, 1-phenyl-4-oxo-1,3,8-triazaspiro[4.5]decane was treated with 2-methyl-benzyl chloride in the presence of sodium carbonate and potassium iodide. The reaction proceeded in 4-methyl-2-pentanone under reflux for 48 hours, achieving 74% yield after purification.
Critical Factors:
-
Base: Sodium carbonate (scavenges HCl byproduct)
-
Catalyst: Potassium iodide (enhances nucleophilicity)
-
Solvent: High-boiling ketones (e.g., 4-methyl-2-pentanone)
Phenyl Group Installation
The 1-phenyl group originates from the aniline moiety in the starting piperidine. Substituting 4-methylaniline with aniline in the initial carbamoylation step directly incorporates the phenyl group. This modification avoids post-cyclization functionalization, streamlining synthesis.
Purification and Characterization
Solvent-Based Recrystallization
Crude products are purified using mixed-solvent systems:
-
Ethyl acetate/hexane: Removes nonpolar impurities
-
Diisopropylether: Precipitates high-purity hydantoins
Analytical Data
-
Melting Point: 221–223°C (consistent with spirohydantoin crystallinity)
-
¹H NMR (CDCl₃): δ 7.3–7.5 (m, 10H, aromatic), δ 4.1 (s, 2H, CH₂-benzyl), δ 3.8–4.0 (m, 4H, spirocyclic CH₂)
Industrial-Scale Adaptations
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance reproducibility:
-
Residence Time: 30 minutes
-
Throughput: 5 kg/hour
-
Purity: >98% (HPLC)
Table 2: Batch vs. Flow Synthesis Comparison
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 68–72% | 75–78% |
| Purity | 95–97% | 98–99% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at N-3 versus N-8 is minimized by:
-
Steric hindrance: Bulky benzyl halides favor N-8
-
Temperature control: Lower temps (60°C) reduce kinetic byproducts
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, often using halogenating agents or nucleophiles like sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Major Products:
Scientific Research Applications
Anticancer Activity
Research indicates that 8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits promising anticancer properties. It has been studied for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Case Study :
In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that it operates through the modulation of apoptotic pathways and inhibition of angiogenesis .
Antimicrobial Properties
The compound has shown efficacy against a range of microbial pathogens. Its broad-spectrum antimicrobial activity makes it a candidate for further development into therapeutic agents for infectious diseases.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of other complex organic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.
Example Reaction :
The compound can undergo various reactions such as:
- Alkylation
- Acylation
These reactions can yield derivatives with tailored pharmacological profiles.
Mechanistic Insights
Recent studies have focused on understanding the mechanism of action of this compound at the molecular level. It has been shown to interact with specific cellular targets involved in cancer progression and microbial resistance.
Mechanism Overview :
The compound may inhibit key enzymes involved in DNA replication and repair in cancer cells, while also disrupting bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, in anticancer research, it may inhibit kinases involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Mechanism of Action
- TRI-BE : Targets focal adhesion kinase (FAK) and matrix metalloproteinases (MMPs), critical for cancer cell migration .
- CWHM-123 : Binds to heme groups in Plasmodium, disrupting hemoglobin digestion .
- Compound 13 : Blocks 5-HT2A receptors on platelets, inhibiting aggregation pathways .
Key Research Findings
- Anticancer Potential: TRI-BE’s benzyl group enhances FAK inhibition, while phenyl substitutions at position 1 (as in the queried compound) may alter selectivity toward kinase domains .
- Antiplatelet vs. Antimalarial Trade-offs : Bulky substituents (e.g., isopentyl in CWHM-123) improve antimalarial potency but reduce antiplatelet efficacy due to steric clashes with 5-HT2A receptors .
- Myelostimulation : Derivatives with small alkyl groups (e.g., methyl) at position 1 show superior hematopoietic activity compared to aryl-substituted analogs .
Biological Activity
8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (commonly referred to as spirohydantoin) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.
- Molecular Formula : C14H17N3O2
- Molecular Weight : 259.30 g/mol
- CAS Number : 28936-94-9
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including anti-cancer properties, inhibition of migration and invasion in cancer cells, and potential roles in treating anemia through prolyl hydroxylase inhibition.
Anti-Cancer Properties
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines such as HCT-116 (colon cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). The structural modifications on the benzyl moiety significantly influence its antiproliferative activity .
- Mechanism of Action : The compound has been reported to interfere with key signaling pathways involved in cancer cell migration and invasion. For instance, it reduces the levels of phosphorylated focal adhesion kinase (p-FAK) and Src kinases in PC3 prostate cancer cells, indicating a disruption in cellular adhesion and motility .
Inhibition of Migration and Invasion
Research focusing on PC3 prostatic tumor cells demonstrated that treatment with this compound significantly decreased cell migration and invasion. The compound was effective at concentrations as low as 10 µM, with statistical significance established through one-way ANOVA tests .
Table 1: Summary of Biological Activities
Detailed Findings from Research
- Prolyl Hydroxylase Inhibition : The compound has been identified as a pan-inhibitor of the prolyl hydroxylase family (PHDs), which are crucial in the regulation of hypoxia-inducible factors (HIFs). This inhibition can lead to increased erythropoiesis (red blood cell production), making it a candidate for treating anemia .
- Cellular Mechanisms : The reduction in p-Src levels and E-cadherin expression after treatment suggests that the compound may alter cell adhesion properties and signaling pathways critical for cancer metastasis .
Q & A
Q. What are the common synthetic routes for 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogues?
- Methodological Answer : The synthesis typically involves starting from Boc-protected intermediates. For example, the Boc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is reacted with carbodiimide coupling reagents to introduce substituents (e.g., phenoxybenzyl groups) via Protocol A . Scale-dependent yields (e.g., 21.8% at 40 µmol scale) are achieved using 3-phenoxybenzyl alcohol and the parent amine under controlled conditions . Key steps include:
- Deprotection of Boc groups under acidic conditions.
- Nucleophilic substitution or coupling reactions to install benzyl or aryl substituents.
- Purification via column chromatography (silica gel) with solvent systems like dichloromethane/methanol.
Q. What spectroscopic techniques are employed to confirm the structure of this compound?
- Methodological Answer : Structural confirmation relies on:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1720 cm⁻¹) and C=N (~1630 cm⁻¹) stretches. Benzylic C-H absorption shifts due to electron-withdrawing groups (e.g., trifluoromethyl) are observed at higher wavelengths .
- NMR : ¹H NMR reveals proton environments (e.g., spirocyclic CH signals at δ 4.41 ppm, aromatic protons at δ 6.90–8.20 ppm) . ¹³C NMR confirms carbonyl carbons (~162 ppm) and sp³ hybridized carbons .
- X-ray Crystallography : Resolves the spirocyclic conformation and bond angles (e.g., C-N-C angles ~120°) .
Q. How do substituents on the benzyl or phenyl groups influence the compound's stability during synthesis?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl ring enhance electrophilicity, accelerating coupling reactions but may reduce solubility. Bulky substituents (e.g., indenyl) require longer reaction times due to steric hindrance . Stability during purification is improved by:
- Using non-polar solvents (e.g., hexane/ethyl acetate) to prevent decomposition.
- Avoiding prolonged exposure to light or moisture, which can hydrolyze the spirocyclic core.
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile?
- Methodological Answer : SAR strategies include:
- Substituent Variation : Modifying the benzyl group (e.g., introducing 4-fluorophenyl or 3-chlorophenyl) to assess binding affinity to targets like 5-HT receptors .
- Pharmacophore Mapping : Using molecular docking to predict interactions with biological targets (e.g., anticonvulsant activity via GABA receptor modulation) .
- In Vivo Testing : Evaluating analogs in rodent models for bioavailability and efficacy (e.g., ED₅₀ values in seizure suppression) .
Q. What strategies are recommended to resolve contradictory data in reaction yields or analytical results?
- Methodological Answer : Contradictions (e.g., unrecognized reaction products ) are addressed by:
- Orthogonal Analytical Methods : Cross-validate HPLC purity (>95%) with LC-MS to confirm molecular ions (e.g., [M+H]+ at m/z 458) .
- Reaction Optimization : Adjust stoichiometry (e.g., triethylamine as a base) or temperature (reflux vs. room temperature) to suppress side reactions .
- Isolation Techniques : Use preparative TLC or flash chromatography to separate diastereomers or regioisomers .
Q. What methodological approaches are used to evaluate the compound's pharmacokinetic properties in preclinical models?
- Methodological Answer : Key steps include:
- LogP Measurement : Determine partition coefficients (e.g., via shake-flask method) to assess lipophilicity. Derivatives with hydrophilic groups (e.g., hydroxyl) show improved aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., N-dealkylation products) .
- Plasma Protein Binding : Use ultrafiltration to quantify free fraction, critical for dose adjustment in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
